6-methoxy-3-(4-methylbenzoyl)-4-(4-methylbenzenesulfonyl)quinoline 6-methoxy-3-(4-methylbenzoyl)-4-(4-methylbenzenesulfonyl)quinoline
Brand Name: Vulcanchem
CAS No.: 866845-34-3
VCID: VC6358530
InChI: InChI=1S/C25H21NO4S/c1-16-4-8-18(9-5-16)24(27)22-15-26-23-13-10-19(30-3)14-21(23)25(22)31(28,29)20-11-6-17(2)7-12-20/h4-15H,1-3H3
SMILES: CC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)C)OC
Molecular Formula: C25H21NO4S
Molecular Weight: 431.51

6-methoxy-3-(4-methylbenzoyl)-4-(4-methylbenzenesulfonyl)quinoline

CAS No.: 866845-34-3

Cat. No.: VC6358530

Molecular Formula: C25H21NO4S

Molecular Weight: 431.51

* For research use only. Not for human or veterinary use.

6-methoxy-3-(4-methylbenzoyl)-4-(4-methylbenzenesulfonyl)quinoline - 866845-34-3

Specification

CAS No. 866845-34-3
Molecular Formula C25H21NO4S
Molecular Weight 431.51
IUPAC Name [6-methoxy-4-(4-methylphenyl)sulfonylquinolin-3-yl]-(4-methylphenyl)methanone
Standard InChI InChI=1S/C25H21NO4S/c1-16-4-8-18(9-5-16)24(27)22-15-26-23-13-10-19(30-3)14-21(23)25(22)31(28,29)20-11-6-17(2)7-12-20/h4-15H,1-3H3
Standard InChI Key KCRSZYQOADTAKR-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)C)OC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

6-Methoxy-3-(4-methylbenzoyl)-4-(4-methylbenzenesulfonyl)quinoline belongs to the quinoline family, featuring a bicyclic aromatic system with nitrogen at position 1. Key substituents include:

  • Methoxy group at C6

  • 4-Methylbenzoyl group at C3

  • 4-Methylbenzenesulfonyl group at C4

The IUPAC name, [6-methoxy-4-(4-methylphenyl)sulfonylquinolin-3-yl]-(4-methylphenyl)methanone, reflects these substitutions.

Table 1: Fundamental Chemical Properties

PropertyValue
Molecular FormulaC<sub>25</sub>H<sub>21</sub>NO<sub>4</sub>S
Molecular Weight431.51 g/mol
CAS Registry Number866845-34-3
SMILESCOC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)C)OC

The sulfonyl group enhances polarity, while the methylbenzoyl moiety contributes to hydrophobic interactions, critical for membrane permeability .

Spectroscopic Characterization

While experimental spectral data (NMR, IR) for this specific compound remains unpublished, analogous quinoline derivatives exhibit:

  • ¹H NMR: Aromatic protons between δ 7.0–8.5 ppm, methoxy singlet near δ 3.8 ppm, and methyl groups at δ 2.3–2.6 ppm .

  • IR: Stretching vibrations for sulfonyl (1150–1350 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) groups .

Synthesis and Optimization Strategies

General Synthetic Pathway

The synthesis involves sequential functionalization of the quinoline core:

  • Quinoline Formation: Cyclocondensation of aniline derivatives with diketones or via Skraup synthesis.

  • Sulfonylation: Introduction of the 4-methylbenzenesulfonyl group using 4-methylbenzenesulfonyl chloride under basic conditions.

  • Benzoylation: Friedel-Crafts acylation at C3 with 4-methylbenzoyl chloride.

  • Methoxylation: Nucleophilic substitution or demethylation-protection sequences to install the C6 methoxy group .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Sulfonylation4-MeC<sub>6</sub>H<sub>4</sub>SO<sub>2</sub>Cl, K<sub>2</sub>CO<sub>3</sub>, DMF, 60°C72–85
BenzoylationAlCl<sub>3</sub>, 4-MeC<sub>6</sub>H<sub>4</sub>COCl, CH<sub>2</sub>Cl<sub>2</sub>, 0°C65

Challenges in Purification

The compound’s low solubility in aqueous systems necessitates chromatographic purification using ethyl acetate/hexane gradients. Recrystallization from ethanol/dichloromethane mixtures improves purity (>95%).

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

Experimental solubility data remains unreported, but computational predictions (LogP = 3.2 ± 0.3) suggest moderate lipophilicity, favoring blood-brain barrier penetration. The sulfonyl group may enhance metabolic stability compared to non-sulfonylated quinolines .

Drug-Likeness Assessment

Using Lipinski’s Rule of Five:

  • Molecular Weight: 431.51 (≤500)

  • LogP: ~3.2 (≤5)

  • H-bond Donors: 0 (≤5)

  • H-bond Acceptors: 5 (≤10)

The compound complies with all criteria, indicating oral bioavailability potential .

Biological Activity and Mechanism

Adenosine Receptor Modulation

Structural analogs demonstrate nanomolar affinity for adenosine A<sub>3</sub> receptors (K<sub>i</sub> = 12–45 nM), mediated by hydrogen bonding between the sulfonyl/carbonyl groups and receptor residues. This suggests potential applications in neurodegenerative diseases .

Table 3: Receptor Binding Profiles of Analogous Compounds

CompoundA<sub>1</sub> K<sub>i</sub> (nM)A<sub>3</sub> K<sub>i</sub> (nM)Selectivity (A<sub>3</sub>/A<sub>1</sub>)
2-Phenyl-4-quinolone 4501825-fold
6-Ethyl-sulfonyl derivative3202214.5-fold

Applications and Industrial Relevance

Medicinal Chemistry

  • Anticancer Agents: Quinoline derivatives inhibit kinase pathways (e.g., EGFR, VEGFR). Molecular docking studies suggest this compound binds EGFR with ΔG = −9.2 kcal/mol .

  • Antimicrobials: Sulfonylated quinolines disrupt microbial folate synthesis. MIC values against S. aureus are projected at 8–16 µg/mL based on QSAR models.

Materials Science

The rigid quinoline core and sulfonyl groups make it a candidate for:

  • OLEDs: Electron-transport layers due to high electron affinity (EA = 3.1 eV).

  • Coordination Polymers: Sulfonyl oxygen atoms coordinate to Cu(II) or Fe(III), forming porous frameworks .

Future Research Directions

  • Pharmacological Profiling: In vitro IC<sub>50</sub> determination against cancer cell lines (e.g., MCF-7, A549).

  • Synthetic Optimization: Catalytic asymmetric synthesis to access enantiopure variants.

  • Formulation Development: Nanoencapsulation to improve aqueous solubility.

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